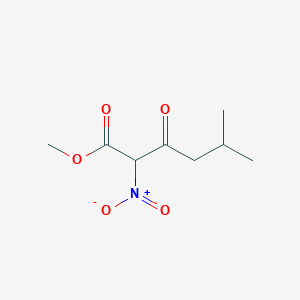
3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a bromophenyl group, a cyano group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-bromobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The cyano group can be reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products
Nucleophilic substitution: Formation of substituted derivatives.
Reduction: Formation of ethyl 3-(4-aminophenyl)-2-cyanoprop-2-enoate.
Hydrolysis: Formation of 3-(4-bromophenyl)-2-cyanoprop-2-enoic acid
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Materials Science: Potential use in the development of polymers and resins.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester in biological systems is not well-documented. its reactivity can be attributed to the presence of the cyano and ester groups, which can participate in various biochemical pathways. The bromophenyl group may also interact with specific molecular targets, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate
- Ethyl 3-(4-fluorophenyl)-2-cyanoprop-2-enoate
- Ethyl 3-(4-methylphenyl)-2-cyanoprop-2-enoate
Uniqueness
3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications .
Eigenschaften
Molekularformel |
C12H10BrNO2 |
|---|---|
Molekulargewicht |
280.12 g/mol |
IUPAC-Name |
ethyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3 |
InChI-Schlüssel |
MJGTUYOCBQBORS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)Br)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetate](/img/structure/B8788817.png)
![6-(3-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8788821.png)



![2-Azabicyclo[3.3.1]nonane](/img/structure/B8788860.png)



![(1R,9S,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B8788884.png)
![6-Chloro-2-phenyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B8788889.png)

![(1h-Pyrrolo[2,3-b]pyridin-4-yl)methanamine dihydrochloride](/img/structure/B8788908.png)
![Methyl 1-isobutyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B8788910.png)
